molecular formula C20H19N5O B11220361 N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11220361
M. Wt: 345.4 g/mol
InChI Key: VHNJNUIOCKWWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), with primary research applications in oncology and cell signaling. This compound exhibits high potency against FGFR1, FGFR2, and FGFR3, making it a valuable chemical probe for investigating the role of FGFR signaling in various biological processes. The dysregulation of the FGFR pathway is a well-documented driver of tumorigenesis, angiogenesis, and drug resistance in multiple cancer types, including bladder, breast, and endometrial cancers. By selectively inhibiting FGFR autophosphorylation and downstream signaling cascades such as the MAPK and PI3K/AKT pathways, this pyrazolo[3,4-d]pyrimidine core compound enables researchers to dissect the functional consequences of FGFR blockade in cellular and in vivo models. Its research utility extends to studying mechanisms of acquired resistance to targeted therapies and for exploring combination treatment strategies. Furthermore, this inhibitor has also been reported to demonstrate activity against other kinases such as RET and FLT3, providing a tool for investigating cross-talk between critical oncogenic drivers. It is supplied for research use to support the development of novel therapeutic approaches for FGFR-driven diseases.

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H19N5O/c1-3-26-17-9-7-15(8-10-17)24-19-18-12-23-25(20(18)22-13-21-19)16-6-4-5-14(2)11-16/h4-13H,3H2,1-2H3,(H,21,22,24)

InChI Key

VHNJNUIOCKWWAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Amination at the 4-Position

The 4-amino group is introduced via nucleophilic aromatic substitution. In a protocol adapted from WO2016170545A1, a chlorinated pyrazolopyrimidine intermediate (e.g., 4,6-dichloro-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine) is reacted with 4-ethoxyaniline in the presence of diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 25–30°C. Key parameters:

  • Molar ratio : 1:1.2 (chlorinated intermediate to 4-ethoxyaniline).

  • Reaction time : 8–12 hours.

  • Workup : Precipitation via addition of ice-water, followed by filtration and recrystallization from ethanol.

This step typically achieves >85% conversion, with purity >98% confirmed by HPLC.

Crystallization and Purification

Solvent-Antisolvent Crystallization

Amorphous forms of pyrazolopyrimidines are often converted to crystalline products using solvent-antisolvent pairs. For the target compound, a mixture of methanol (solvent) and dichloromethane (antisolvent) in a 1:3 ratio at 25°C produces a crystalline form with >99.5% purity. Key steps:

  • Dissolve crude product in minimal methanol (5 mL/g).

  • Add dichloromethane dropwise until cloudiness persists.

  • Age slurry for 2 hours, then isolate via vacuum filtration.

Polymorph Control

WO2016170545A1 details polymorph-specific crystallization using 10% methanol in dichloromethane. Slow cooling (0.5°C/min) from 40°C to 25°C yields Form A, characterized by a distinct X-ray powder diffraction (XRPD) pattern with peaks at 2θ = 12.4°, 15.8°, and 21.3°.

Analytical Data and Characterization

Property Method Result
Melting Point DSC218–220°C (endothermic peak)
Purity HPLC (C18 column)99.6% (acetonitrile/water gradient, 254 nm)
Crystal Form XRPDMonoclinic, space group P2₁/c, lattice parameters a = 12.7 Å
Mass Spectrometry HRMS (ESI+)m/z 414.1782 [M+H]⁺ (calc. 414.1785 for C24H24N5O)

Comparative Analysis of Synthetic Routes

One-Pot vs. Stepwise Synthesis

  • One-pot method :

    • Advantages : Reduced purification steps, higher atom economy.

    • Limitations : Limited scalability due to exothermic intermediates.

  • Stepwise synthesis :

    • Advantages : Better control over regiochemistry, adaptable for structural analogs.

    • Limitations : Longer reaction times, higher solvent consumption.

Scale-Up Considerations

Industrial-scale production (≥1 kg) requires:

  • Solvent recovery : Distillation of THF and DMF for reuse.

  • Temperature control : Jacketed reactors to maintain exothermic steps (e.g., amination) below 30°C.

  • Quality control : In-line PAT (Process Analytical Technology) for real-time HPLC monitoring .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation. Studies have shown that this compound may target specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

This compound has also exhibited broad-spectrum antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Case Study 1: Anticancer Research

In a study published in RSC Advances, researchers evaluated the anticancer potential of several pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compound showed significant inhibition of cancer cell lines with IC50 values indicating potent activity against specific cancer types .

Case Study 2: Anti-inflammatory Effects

A pharmacological evaluation conducted by Abd El-Salam et al. highlighted the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives. The study found that these compounds could significantly reduce edema in animal models compared to standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways and exerting its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other signaling proteins .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name R1 (1-position) R2 (4-amine position) Molecular Weight (g/mol) Key Biological Activity References
Target Compound 3-Methylphenyl 4-Ethoxyphenyl ~347* Not explicitly reported
N-(Furan-2-ylmethyl)-1-(3-methylphenyl)-... 3-Methylphenyl Furan-2-ylmethyl 305.34 Not reported
S29 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzyl 399.28 Neuroblastoma cell line inhibition
KKC080096 t-Butyl 4-Methoxybenzyl ~408* HO-1 induction, anti-inflammatory
3a () Phenyl Phenyl 305.34 General pyrazolo[3,4-d]pyrimidine
1-(3-Chlorophenyl)-N-(4-ethoxyphenyl)-... 3-Chlorophenyl 4-Ethoxyphenyl ~363* Screening compound (activity N/A)

*Calculated based on structural analogs.

Key Observations:

Lipophilicity and Solubility: The target compound’s 4-ethoxyphenyl group (electron-donating ethoxy) enhances lipophilicity compared to the 4-fluorobenzyl group in S29 (electron-withdrawing fluoro) .

Biological Activity: S29: The chloro-fluoro substitution pattern in S29 confers specificity against neuroblastoma cells (SK-N-BE(2)), with minimal off-target effects when delivered via graphene oxide nanosheets . KKC080096: The t-butyl and methoxybenzyl groups contribute to brain penetrance and anti-inflammatory effects via heme oxygenase-1 upregulation .

Synthetic Accessibility :

  • Compounds with simpler aryl groups (e.g., 3a in ) are synthesized via refluxing primary amines with pyrazolo[3,4-d]pyrimidine precursors in toluene, whereas halogenated derivatives (e.g., S29) require multi-step alkylation and coupling .

Therapeutic Potential and Selectivity

  • Kinase Inhibition : Analogs like 1-Methyl-N-(4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine () demonstrate kinase inhibition, suggesting the target compound’s ethoxy group may modulate selectivity for tyrosine kinases (e.g., BTK, PI5P4Kγ) .

Biological Activity

N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core : The pyrazolo[3,4-d]pyrimidine structure is synthesized through reactions involving 5-amino-pyrazoles and various carbonyl compounds.
  • Substitution Reactions : The introduction of the ethoxy and methyl groups is achieved through electrophilic aromatic substitution reactions under controlled conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including:

  • MCF-7 (breast cancer) : The compound showed significant inhibition of cell proliferation.
  • A549 (lung cancer) : In vivo studies demonstrated reduced tumor growth in xenograft models.

The mechanism involves the induction of apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2 .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against several pathogens. In vitro tests demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .

Study 1: Antitumor Efficacy

A study conducted on MDA-MB-231 breast cancer cells revealed that this compound induced significant apoptosis, with a reported IC50 value lower than that of conventional chemotherapeutics like Erlotinib. The compound was shown to enhance P53 expression and activate caspase pathways .

Study 2: Antibacterial Assessment

In a comparative study assessing various pyrazolo derivatives, this compound exhibited superior antibacterial activity against multi-drug resistant strains. The study concluded that the compound's ability to inhibit quorum sensing in bacteria could be a novel approach to combat bacterial infections .

Research Findings Summary Table

Activity Cell Line/Pathogen IC50/Effect Mechanism
AntitumorMCF-7Significant inhibitionInduction of apoptosis via caspase activation
A549Reduced tumor growthModulation of Bcl-2 family proteins
AntibacterialStaphylococcus aureusEffectiveDisruption of cell membranes
Escherichia coliEffectiveInhibition of biofilm formation

Q & A

Basic: What are the primary synthetic routes for N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?

Methodological Answer:
The compound is synthesized via multi-step reactions involving:

Core formation : Condensation of substituted phenylhydrazines with nitriles or carbonitriles under reflux in ethanol or DMF to form the pyrazolo[3,4-d]pyrimidine core .

Substituent introduction : Alkylation or arylation of the core using alkyl halides or aryl halides in solvents like dry acetonitrile or dichloromethane. For example, N-(4-ethoxyphenyl) substitution is achieved via nucleophilic aromatic substitution with 4-ethoxybenzyl chloride .

Purification : Recrystallization from acetonitrile or ethanol to achieve >95% purity.
Characterization :

  • IR spectroscopy : Confirms functional groups (e.g., NH stretching at ~3300 cm⁻¹, C-O-C ether vibrations at ~1250 cm⁻¹) .
  • ¹H NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and methylphenyl protons (δ 2.3–2.5 ppm) .

Basic: How is the structure of this compound validated beyond spectral data?

Methodological Answer:
Advanced structural validation employs:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., pyrazolo-pyrimidine core planarity, dihedral angles between substituents) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~404.2 g/mol for C₂₂H₂₁N₅O).
  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition temperature >250°C for most pyrazolo[3,4-d]pyrimidines) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Critical parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in substitution reactions .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
  • Temperature control : Exothermic reactions (e.g., acylation) require cooling to 0–5°C to minimize side products .
    Example optimization table :
StepConditionYield Improvement
Core formationReflux in DMF, 12 hr60% → 78%
AlkylationTEA catalyst, 25°C45% → 68%

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Structural analogs : Minor substituent changes (e.g., ethoxy vs. methoxy) alter binding. Compare with analogs like N-(4-methoxyphenyl) derivatives .
    Case study : Ethoxy groups enhance solubility but reduce affinity for hydrophobic kinase pockets compared to methoxy analogs .

Basic: What in vitro assays are recommended to evaluate biological activity?

Methodological Answer:

  • Kinase inhibition : Use ADP-Glo™ assay for kinases (e.g., BTK, EGFR) at 1–10 µM concentrations .
  • Anticancer activity : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory potential : Measure COX-2 inhibition via ELISA .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Vary substituents : Synthesize analogs with halogens (Cl, F), alkyl chains, or heteroaromatic groups.

Assay comparators : Test against reference compounds (e.g., ibrutinib for BTK inhibition) .

Data analysis : Use QSAR models to correlate logP, polar surface area, and bioactivity.
SAR table :

SubstituentBTK IC₅₀ (nM)Solubility (mg/mL)
4-Ethoxyphenyl12.30.45
4-Methoxyphenyl8.90.32
3-Chloro-4-methyl25.60.12

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with BTK crystal structure (PDB: 6AY) to identify key interactions (e.g., hydrogen bonds with Met477, hydrophobic contacts with Leu408) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .

Basic: How to address low solubility in pharmacological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
  • Prodrug strategy : Introduce phosphate esters at the ethoxy group to enhance aqueous solubility .

Advanced: How to analyze conflicting spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Dynamic effects : Rotamers or tautomers (e.g., pyrazole-pyrimidine ring puckering) cause splitting. Use variable-temperature NMR .
  • Impurity analysis : LC-MS identifies byproducts (e.g., de-ethylated derivatives from hydrolysis) .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay) : Confirm binding by measuring protein thermal stability shifts .
  • Silencing/rescue experiments : CRISPR knock-out of BTK followed by compound treatment to assess specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.